

ODM-203: Preclinical Efficacy in Animal Models of Cancer

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Application Notes & Protocols for Researchers

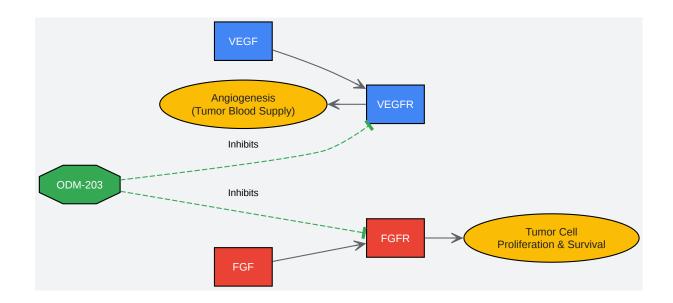
These application notes provide a comprehensive overview of the preclinical efficacy of ODM-203, a dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR), in various animal models. The following protocols are based on peer-reviewed research and are intended to guide researchers in designing and executing similar in vivo efficacy studies.

Mechanism of Action

ODM-203 is a small molecule kinase inhibitor that demonstrates balanced, potent inhibition of both FGFR (subtypes 1-4) and VEGFR (subtypes 1-3) kinases.[1][2][3] This dual inhibition targets two critical pathways in tumor progression: FGFR-driven tumor cell proliferation and survival, and VEGFR-mediated angiogenesis. By simultaneously blocking these pathways, ODM-203 has shown significant antitumor activity in preclinical models.

A diagram illustrating the signaling pathways targeted by ODM-203 is provided below.





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ODM-203 Dual Inhibition of FGFR and VEGFR Pathways

In Vivo Efficacy of ODM-203 in Xenograft Models

ODM-203 has demonstrated significant tumor growth inhibition (TGI) in several FGFR-dependent xenograft models. The tables below summarize the quantitative data from these studies.

Table 1: Tumor Growth Inhibition in FGFR-Dependent Xenograft Models



Cell Line	Cancer Type	FGFR Alteration	Animal Model	ODM-203 Dose (mg/kg/da y)	Treatmen t Duration (days)	Tumor Growth Inhibition (%)
RT4	Bladder Cancer	FGFR3	Subcutane ous Xenograft	20	21	37
RT4	Bladder Cancer	FGFR3	Subcutane ous Xenograft	40	21	92
SNU16	Stomach Cancer	FGFR2	Subcutane ous Xenograft	30	12	-
H1581	Lung Cancer	FGFR1	Subcutane ous Xenograft	-	21	Significant Inhibition
KMS11	Myeloma	-	Subcutane ous Xenograft	-	21	Significant Inhibition

Data extracted from a 2019 study in Molecular Cancer Therapeutics.[4][5]

Table 2: Efficacy in an Angiogenesis-Dependent Orthotopic Model



Cell Line	Cancer Type	Animal Model	ODM-203 Dose (mg/kg/da y)	Treatmen t Duration (days)	Primary Tumor Growth Inhibition (%)	Inhibition of Lung Metastas es
Renca	Kidney Cancer	Orthotopic Syngeneic	7	21	-	-
Renca	Kidney Cancer	Orthotopic Syngeneic	20	21	-	Potent and Significant
Renca	Kidney Cancer	Orthotopic Syngeneic	40	21	75	Potent and Significant

Data extracted from a 2019 study in Molecular Cancer Therapeutics.[5][6]

Experimental Protocols

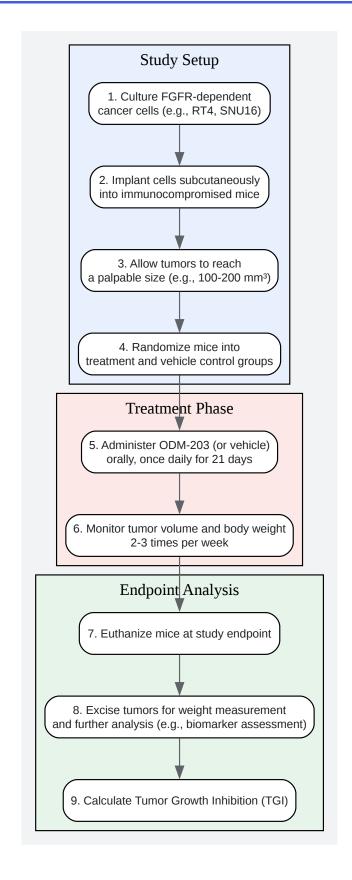
The following are detailed protocols for conducting in vivo efficacy studies with ODM-203 based on published research.

Protocol 1: Subcutaneous Xenograft Model for FGFR-Dependent Tumors

This protocol describes the methodology for evaluating the efficacy of ODM-203 in a subcutaneous xenograft model using FGFR-dependent cancer cell lines.

Experimental Workflow Diagram





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Subcutaneous Xenograft Experimental Workflow



Materials:

- FGFR-dependent human cancer cell lines (e.g., RT4, SNU16, H1581)
- Immunocompromised mice (e.g., nude or SCID)
- Cell culture medium and supplements
- Matrigel (or similar basement membrane matrix)
- ODM-203 (formulated for oral administration)
- Vehicle control solution
- · Calipers for tumor measurement
- Animal balance

Procedure:

- · Cell Culture and Implantation:
 - Culture the selected cancer cell line under standard conditions.
 - Harvest cells and resuspend in a mixture of culture medium and Matrigel.
 - \circ Inject the cell suspension (typically 5-10 x 10 6 cells) subcutaneously into the flank of each mouse.
- Tumor Growth and Randomization:
 - Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (length x width²)/2.
 - Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
- Treatment Administration:



- Prepare the ODM-203 formulation and vehicle control.
- Administer ODM-203 or vehicle orally (p.o.) to the respective groups once daily for the duration of the study (e.g., 21 days).[4][5]
- Monitoring and Data Collection:
 - Measure tumor volumes and body weights 2-3 times per week.
 - Observe the animals daily for any signs of toxicity.
- Study Endpoint and Analysis:
 - At the end of the treatment period, euthanize the animals.
 - Excise the tumors and record their final weights.
 - Calculate the Tumor Growth Inhibition (TGI) using the formula:
 - TGI (%) = [1 (Average tumor volume of treated group / Average tumor volume of control group)] x 100

Protocol 2: Orthotopic Syngeneic Model for Angiogenesis-Dependent Tumors

This protocol outlines the procedure for assessing the efficacy of ODM-203 in a highly angiogenesis-dependent orthotopic model, which also allows for the evaluation of effects on metastasis.

Materials:

- Syngeneic cancer cell line (e.g., Renca for BALB/c mice)
- Immunocompetent mice (e.g., BALB/c)
- Surgical instruments for orthotopic implantation
- ODM-203 (formulated for oral administration)



Vehicle control solution

Procedure:

- Orthotopic Implantation:
 - Anesthetize the mouse.
 - Surgically expose the target organ (e.g., the kidney for Renca cells).
 - Inject the cancer cell suspension directly into the organ capsule.
 - Suture the incision.
- · Treatment and Monitoring:
 - Allow a few days for recovery and tumor establishment before starting treatment.
 - Administer ODM-203 or vehicle orally once daily for the specified duration (e.g., 21 days).
 [6]
 - Monitor the general health and body weight of the animals.
- Endpoint Analysis:
 - At the study endpoint, euthanize the animals.
 - Excise and weigh the primary tumor.
 - Examine and quantify metastatic lesions in relevant organs (e.g., lungs).[5]
 - Calculate the inhibition of primary tumor growth and metastasis.

Concluding Remarks

The preclinical data strongly support the potent antitumor activity of ODM-203 in both FGFR-driven and angiogenesis-dependent cancer models.[2] The dual inhibition of FGFR and VEGFR pathways provides a strong rationale for its clinical development. Furthermore, studies have indicated that ODM-203 can modulate the tumor microenvironment by decreasing the



expression of immune checkpoint proteins PD-1 and PD-L1, suggesting a potential for combination therapies with immunotherapies.[2] Researchers utilizing ODM-203 in their in vivo studies should adhere to institutionally approved animal care and use protocols.

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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. ODM-203, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
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